Hexachlorocyclohexene
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Overview
Description
Hexachlorocyclohexene is a polyhalogenated organic compound with the chemical formula C6H6Cl6. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the individual chlorine substituents on the cyclohexane ring. This compound has been used as a model for analyzing the effects of different geometric positions of large atoms with dipolar bonds on the stability of the cyclohexane conformation .
Preparation Methods
Hexachlorocyclohexene is synthesized through the chlorination of benzene under radical addition conditions. The process involves three successive radical dichlorination steps. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ] This reaction destroys the aromaticity of the benzene ring, and the addition of chlorine molecules is rapid compared to the first step . Industrial production of this compound involves the photochemical chlorination of benzene under UV radiation .
Chemical Reactions Analysis
Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Hexachlorocyclohexene has several scientific research applications:
Mechanism of Action
Hexachlorocyclohexene exerts its effects through various mechanisms. For example, lindane, a derivative of this compound, acts as a neurotoxin by interfering with gamma-aminobutyric acid (GABA) neurotransmitter function. It interacts with the GABA receptor-chloride channel complex at the picrotoxin binding site, affecting the nervous system . The molecular targets and pathways involved include the GABA receptor and associated ion channels .
Comparison with Similar Compounds
Hexachlorocyclohexene can be compared with other similar compounds, such as:
Hexachlorocyclohexane: This compound has several isomers, including alpha, beta, gamma, and delta isomers.
Chlorobenzene: Produced through electrophilic chlorination of benzene, chlorobenzene is less chlorinated compared to this compound.
This compound is unique due to its multiple stereoisomers and its use as a model compound for studying the effects of geometric positions of large atoms on cyclohexane conformation .
Properties
CAS No. |
58264-17-8 |
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Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2 |
InChI Key |
ZRKVSJXJKCVUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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